Physicochemical Properties and Applications of Sodium 2-Butoxyethyl Sulfate: An In-Depth Technical Guide
Physicochemical Properties and Applications of Sodium 2-Butoxyethyl Sulfate: An In-Depth Technical Guide
Executive Summary
Sodium 2-butoxyethyl sulfate (CAS: 67656-24-0) is a highly specialized anionic surfactant and hydrotrope characterized by its ether-sulfate architecture. While traditionally utilized in high-performance industrial cleaning formulations, its unique physicochemical properties—specifically its ability to disrupt aqueous hydrogen-bond networks without inducing severe protein denaturation—make it a compelling candidate for green chemistry synthesis and pharmaceutical formulation. This guide provides an authoritative, deep-dive analysis into its molecular causality, synthesis protocols, analytical validation, and formulation applications.
Chemical Identity and Structural Architecture
Unlike straight-chain alkyl sulfates (e.g., Sodium Dodecyl Sulfate), Sodium 2-butoxyethyl sulfate incorporates an ether linkage between a short butyl chain and the sulfate headgroup.
Molecular Causality: The introduction of the ethoxy/butoxy ether linkage fundamentally alters the molecule's hydration sphere. The ether oxygen acts as a potent hydrogen bond acceptor, increasing the hydrophilicity of the headgroup region. This architectural shift creates steric hindrance that prevents tight crystalline packing, thereby significantly lowering the Krafft point and ensuring the surfactant remains a clear, flowable liquid even at low temperatures and high concentrations (typically supplied as a 50% aqueous solution).
Physicochemical Profile
The baseline quantitative data for Sodium 2-butoxyethyl sulfate is summarized below, derived from computational models and empirical data documented in the and .
| Property | Value | Reference / Method |
| IUPAC Name | Sodium 2-butoxyethyl sulfate | PubChem CID 23679881 |
| CAS Number | 67656-24-0 | ECHA / PubChem |
| Molecular Formula | C₆H₁₃NaO₅S | PubChem |
| Molecular Weight | 220.22 g/mol | PubChem |
| Physical State | Liquid (typically 50% aq. solution) | Hydrior AG Tech Data |
| Density (20 °C) | ~1.20 g/cm³ | Pycnometry |
| pH (10% aqueous) | 8.0 – 8.5 | Potentiometric |
| Topological Polar Surface Area | 84 Ų | Computed (Cactvs 3.4.8.24) |
| Hydrogen Bond Acceptors | 5 | Computed (Cactvs 3.4.8.24) |
| Hydrogen Bond Donors | 0 | Computed (Cactvs 3.4.8.24) |
| Rotatable Bonds | 7 | Computed (Cactvs 3.4.8.24) |
Surfactant Dynamics and Hydrotropic Mechanisms
In formulation science, Sodium 2-butoxyethyl sulfate frequently acts as a hydrotrope rather than a traditional micelle-forming detergent. Hydrotropes are amphiphilic compounds that solubilize hydrophobic compounds in aqueous solutions by means other than micellar solubilization.
As documented in green chemistry applications , this molecule facilitates base-catalyzed condensations by acting as a phase-transfer bridge. It disrupts the highly ordered hydrogen-bonding network of water, lowering the interfacial tension and allowing poorly soluble Active Pharmaceutical Ingredients (APIs) or chemical reactants to co-aggregate.
Mechanism of hydrotropic solubilization by Sodium 2-butoxyethyl sulfate.
Experimental Protocol: Synthesis and Stabilization
The synthesis of Sodium 2-butoxyethyl sulfate requires precise thermodynamic control. The protocol below outlines a self-validating chlorosulfonation workflow.
Workflow for the synthesis and stabilization of Sodium 2-butoxyethyl sulfate.
Step-by-Step Methodology
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Reactor Preparation: Charge a glass-lined reactor with 1.0 molar equivalent of 2-butoxyethanol. Purge the system with anhydrous nitrogen.
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Causality: Nitrogen prevents atmospheric moisture from hydrolyzing the highly reactive chlorosulfonic acid into sulfuric and hydrochloric acids, which would drastically reduce the yield and darken the final product.
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Controlled Sulfation: Slowly add 1.05 molar equivalents of chlorosulfonic acid dropwise. Maintain the reaction temperature strictly between 15°C and 25°C using an active cooling jacket.
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Causality: The sulfation reaction is highly exothermic. Exceeding 30°C promotes the cleavage of the ether linkage and leads to the formation of undesired dialkyl sulfates or charred byproducts.
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Degassing: Apply a mild vacuum (approx. 200 mmHg) post-addition for 30 minutes.
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Causality: This removes dissolved HCl gas generated during the reaction, driving the equilibrium forward and preventing chloride salt contamination during the neutralization phase.
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Alkaline Neutralization (Self-Validation Step): Transfer the labile 2-butoxyethyl hydrogen sulfate intermediate into a neutralizing vessel containing a 20% w/w sodium hydroxide solution, maintaining the temperature below 30°C. Adjust the final pH to 8.0–8.5.
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Causality: Alkyl hydrogen sulfates are autocatalytic and rapidly degrade in acidic environments. Neutralizing to a slightly alkaline pH ensures the long-term hydrolytic stability of the ester bond. A stable pH reading of 8.5 after 24 hours validates the absence of ongoing hydrolysis.
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Analytical Characterization Workflows
To validate the synthesis and quantify the active matter, a Two-Phase Titration (based on ISO 2271 / Epton method) is utilized. This serves as the quantitative validation of the synthesis protocol described above.
Two-Phase Titration for Anionic Active Matter
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Objective: Quantify the exact concentration of active Sodium 2-butoxyethyl sulfate.
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Mechanism (Causality): The anionic surfactant forms a lipophilic ion pair with a cationic dye (dimidium bromide), partitioning into a chloroform layer and turning it pink. As a standardized cationic titrant (Hyamine 1622) is added, it displaces the indicator because it forms a stronger, more lipophilic complex with the surfactant. The displaced indicator migrates back to the aqueous phase, causing a sharp colorimetric shift.
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Protocol:
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Weigh accurately ~1.5 g of the synthesized surfactant solution into a titration flask.
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Add 15 mL of chloroform, 10 mL of the mixed indicator solution (dimidium bromide and disodium disulfine blue), and 20 mL of distilled water.
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Titrate with 0.004 M benzethonium chloride (Hyamine 1622).
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Vigorously shake the flask after each addition to ensure complete phase transfer.
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Endpoint Validation: The titration is complete at the exact drop where the chloroform layer transitions from pink to a faint grayish-blue. The volume of titrant directly correlates to the molar yield of the active surfactant.
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Applications in Formulation Science and Drug Development
While predominantly utilized as an emulsifier and wetting agent in professional cleaning formulations , Sodium 2-butoxyethyl sulfate holds untapped potential in pharmaceutical drug development.
In topical and transdermal formulation, the primary limitation of straight-chain anionic surfactants (e.g., Sodium Dodecyl Sulfate) is their high potential for epidermal irritation and stratum corneum protein denaturation. The incorporation of the ether linkage in Sodium 2-butoxyethyl sulfate introduces steric bulk and increases the hydrophilicity of the headgroup. This architectural shift significantly reduces aggressive monomeric interaction with keratin and epidermal lipids, positioning it as a milder alternative for topical permeation enhancement and the solubilization of BCS Class II/IV APIs.
Safety, Toxicity, and EHS Considerations
Despite its milder profile compared to unethoxylated analogs, Sodium 2-butoxyethyl sulfate is classified as an irritant (Xi) under GHS standards. Concentrated solutions (≥50%) can cause serious eye damage (Eye Dam. 1, H318) and skin irritation (Skin Irrit. 2, H315) . Formulators must utilize appropriate PPE during handling and ensure that final consumer or pharmaceutical formulations are properly buffered and diluted below the irritation threshold (typically <1-2% w/w for topical applications).
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 23679881, Sodium 2-butoxyethyl sulphate." PubChem,[Link].
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Gerster, F. M., Vernez, D., Wild, P. P., & Hopf, N. B. "Hazardous substances in frequently used professional cleaning products." International Journal of Occupational and Environmental Health, vol. 20, no. 1, 2014, pp. 46-60. PubMed Central,[Link].
- Matlack, A. S. "Introduction to Green Chemistry." Marcel Dekker / CRC Press, 2001. Google Books,.
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European Chemicals Agency (ECHA). "Substance Infocard: Sodium 2-butoxyethyl sulphate." ECHA,[Link].
